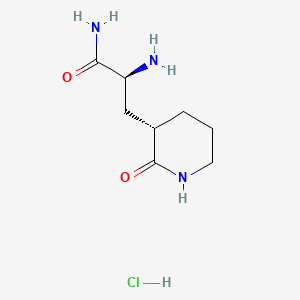
(S)-2-Amino-3-((S)-2-oxopiperidin-3-yl)propanamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-3-((S)-2-oxopiperidin-3-yl)propanamide hydrochloride is a chemical compound with the molecular formula C7H14ClN3O2 and a molecular weight of 207.66 g/mol . This compound is primarily used as an intermediate in the synthesis of pharmaceutical drugs, particularly in the production of antiviral medications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-((S)-2-oxopiperidin-3-yl)propanamide hydrochloride involves several steps. One common method includes the reaction of benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate with the compound in the presence of dimethylformamide (DMF) as a solvent . The reaction mixture is then cooled to -30°C and stirred until the solid dissolves completely. Subsequently, diisopropylethylamine and (2S,4R)-1-(tert-butoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid are added, and the mixture is warmed to 0°C and stirred for an additional hour . The reaction is quenched with water, and the product is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and purified by silica gel column chromatography .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-3-((S)-2-oxopiperidin-3-yl)propanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols . Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
(S)-2-Amino-3-((S)-2-oxopiperidin-3-yl)propanamide hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Utilized in the synthesis of antiviral drugs, particularly those targeting viral proteases.
Industry: Employed in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-3-((S)-2-oxopiperidin-3-yl)propanamide hydrochloride involves its interaction with specific molecular targets, such as viral proteases . The compound inhibits the activity of these enzymes, preventing the replication of viruses and thereby exerting its antiviral effects . The exact molecular pathways involved in this inhibition are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Amino-3-((S)-2-oxopyrrolidin-3-yl)propanamide hydrochloride: A closely related compound with similar chemical structure and properties.
Nirmatrelvir: Another antiviral compound used in the treatment of viral infections.
Uniqueness
(S)-2-Amino-3-((S)-2-oxopiperidin-3-yl)propanamide hydrochloride is unique due to its specific molecular structure, which allows it to interact effectively with viral proteases . This specificity makes it a valuable intermediate in the synthesis of antiviral drugs .
Propriétés
Formule moléculaire |
C8H16ClN3O2 |
|---|---|
Poids moléculaire |
221.68 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[(3S)-2-oxopiperidin-3-yl]propanamide;hydrochloride |
InChI |
InChI=1S/C8H15N3O2.ClH/c9-6(7(10)12)4-5-2-1-3-11-8(5)13;/h5-6H,1-4,9H2,(H2,10,12)(H,11,13);1H/t5-,6-;/m0./s1 |
Clé InChI |
RWRQJCPJOZOJNG-GEMLJDPKSA-N |
SMILES isomérique |
C1C[C@H](C(=O)NC1)C[C@@H](C(=O)N)N.Cl |
SMILES canonique |
C1CC(C(=O)NC1)CC(C(=O)N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















